(2,3-Dihydrobenzofuran-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of dihydroisobenzofurans, which are closely related to the compound of interest, "(2,3-Dihydrobenzofuran-2-yl)methanol," has been explored through various methods. One approach involves a one-pot three-component synthesis starting from o-bromoarylaldehydes, methanol, and terminal alkynes. This process is facilitated by a cooperative palladium/base promoted coupling/addition/cyclization sequence, which efficiently yields substituted dihydroisobenzofurans .
Molecular Structure Analysis
The molecular structure of related compounds has been studied through different techniques. For instance, the crystal structure of a Schiff base compound synthesized from 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol was determined using single-crystal X-ray diffraction. This compound includes a lattice methanol molecule and exhibits a trans configuration around the C=N double bond, with nearly coplanar benzene rings .
Chemical Reactions Analysis
The electroreduction of dibenzofuran and its chlorinated derivatives in deuterated methanol has been investigated, revealing insights into the chemical behavior of furan derivatives in the presence of methanol. The Birch-type reduction leads to specific reduction products, with the incorporation of deuterium indicating a polar mechanism involving protonation . Additionally, rhenium complexes of furan undergo acid-catalyzed methanol addition, resulting in dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes with stereoselective addition of the methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. Elemental analysis, IR spectra, and X-ray diffraction have been employed to characterize the Schiff base compound mentioned earlier. The crystallographic data provide detailed information on the molecular dimensions and the spatial arrangement of the atoms within the crystal lattice .
Relevant Case Studies
The studies mentioned provide valuable insights into the behavior of "(2,3-Dihydrobenzofuran-2-yl)methanol" and its derivatives. The synthesis approach , the molecular structure analysis , and the chemical reactions involving methanol serve as relevant case studies for understanding the compound . These case studies highlight the versatility of methanol in promoting various chemical reactions and forming complex molecular structures.
Scientific Research Applications
Antimicrobial Agents
- Scientific Field: Pharmacology and Medicine .
- Summary of Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application: The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
- Results or Outcomes: Benzofuran and its derivatives have been found to be efficient derivatives in diverse fields of antimicrobial therapy .
Synthesis of 2,3-Dihydrobenzofurans
- Scientific Field: Organic Chemistry .
- Summary of Application: The 2,3-dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
- Methods of Application: The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .
- Results or Outcomes: Many bioactive molecules containing the DHB structural motif have been reported including a vast array of natural products and numerous synthetic compounds with useful biological activity .
Anticancer Activities
- Scientific Field: Oncology .
- Summary of Application: Some substituted benzofurans have dramatic anticancer activities .
- Methods of Application: Compound 36 was found to have significant cell growth inhibitory effects .
- Results or Outcomes: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Antioxidant and Cytoprotective Properties
- Scientific Field: Pharmacology and Medicine .
- Summary of Application: Some benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties .
- Methods of Application: The specific methods of application can vary, but often involve the administration of the benzofuran derivative in a suitable form, such as a pill or injection .
- Results or Outcomes: The specific outcomes can vary, but in general, these compounds have been found to have beneficial effects in terms of reducing oxidative stress and protecting cells from damage .
Insecticidal Activity
- Scientific Field: Entomology .
- Summary of Application: Some benzofuran derivatives have been found to have insecticidal activity .
- Methods of Application: These compounds can be applied in various ways, such as through sprays or baits, depending on the specific type of insect being targeted .
- Results or Outcomes: These compounds have been found to be effective in controlling certain types of insects .
Treatment of Tuberculosis
- Scientific Field: Infectious Diseases .
- Summary of Application: Certain benzofuran derivatives have been reported with activity against tuberculosis .
- Methods of Application: These compounds are typically administered in a suitable form, such as a pill or injection .
- Results or Outcomes: These compounds have been found to be effective in treating tuberculosis, a serious infectious disease .
Antiviral Activity
- Scientific Field: Virology .
- Summary of Application: Some benzofuran derivatives have been reported to show antiviral activity .
- Methods of Application: The specific methods of application can vary, but often involve the administration of the benzofuran derivative in a suitable form, such as a pill or injection .
- Results or Outcomes: These compounds have been found to have beneficial effects in terms of reducing viral replication and protecting cells from viral damage .
Anti-Inflammatory Activity
- Scientific Field: Immunology .
- Summary of Application: Certain benzofuran derivatives have been reported to have anti-inflammatory properties .
- Methods of Application: These compounds can be applied in various ways, such as through topical creams or oral medications, depending on the specific type of inflammation being targeted .
- Results or Outcomes: These compounds have been found to be effective in reducing inflammation and associated symptoms .
Neuroprotective Effects
- Scientific Field: Neuroscience .
- Summary of Application: Some benzofuran derivatives have been found to have neuroprotective effects .
- Methods of Application: These compounds are typically administered in a suitable form, such as a pill or injection .
- Results or Outcomes: These compounds have been found to be effective in protecting neurons from damage, which could potentially be beneficial in conditions such as Alzheimer’s disease or Parkinson’s disease .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGMSZDAOAVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383666 | |
Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzofuran-2-yl)methanol | |
CAS RN |
66158-96-1 | |
Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1-benzofuran-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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